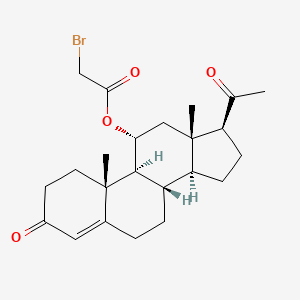
11alpha-Bromoacetoxyprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11alpha-Bromoacetoxyprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C23H31BrO4 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiprogestational Activity
11alpha-Bromoacetoxyprogesterone exhibits potent antiprogestational activity, which allows it to antagonize the effects of endogenous progesterone. This property is particularly useful in:
- Contraception : The compound can be utilized as a postcoital contraceptive, rendering the uterine environment hostile to implantation. It can also serve as a monthly contraceptive agent when used in conjunction with other medications like prostaglandins .
- Treatment of Hormonal Disorders : It is effective in managing conditions such as endometriosis and dysmenorrhea by regulating hormonal imbalances and inducing menstruation .
Cancer Treatment
The antiprogestational properties of this compound extend to oncology, where it has been studied for its potential in treating hormone-dependent cancers. Notable applications include:
- Breast Cancer : The compound has shown promise in inhibiting the growth of estrogen-insensitive breast cancer cells, similar to other steroidal compounds like mifepristone, which also exhibits antiproliferative effects on cancer cells .
- Endometrial and Ovarian Cancers : Its ability to bind to progesterone receptors makes it a candidate for slowing the growth of cancers characterized by these receptors .
Hormone Replacement Therapy
This compound can be incorporated into hormone replacement therapy regimens, particularly for postmenopausal women. Its role involves:
- Balancing Hormonal Levels : It can be administered alone or combined with estrogenic substances to alleviate symptoms associated with hormonal deficiencies .
- Management of Uterine Fibroids : The compound's antigestagenic properties may help in reducing the size and symptoms of uterine fibroids, offering an alternative treatment option to surgical interventions .
Research Applications
In addition to its therapeutic uses, this compound serves as a vital research tool in pharmacological studies:
- Mechanistic Studies : Researchers utilize this compound to explore the mechanisms of progesterone action and its antagonism, contributing to the understanding of steroid hormone signaling pathways .
- Development of New Therapies : Its unique properties are being investigated for the development of novel steroid derivatives that could offer improved efficacy and reduced side effects compared to existing treatments like mifepristone .
Data Summary Table
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Contraception | Postcoital contraceptive, monthly contraception | Antagonizes progesterone effects |
| Cancer Treatment | Breast, endometrial, ovarian cancers | Inhibits growth via progesterone receptor binding |
| Hormone Replacement Therapy | Alleviating menopausal symptoms | Balances hormonal levels |
| Research Applications | Mechanistic studies, developing new therapies | Explores steroid hormone signaling |
Case Studies and Findings
- Endometriosis Management : A study demonstrated that administration of this compound resulted in significant reduction in endometrial tissue proliferation in animal models, indicating its potential use as a therapeutic agent for endometriosis management .
- Breast Cancer Inhibition : In vitro studies have shown that this compound effectively reduces cell viability in estrogen-insensitive breast cancer cell lines, suggesting its utility as an adjunct treatment in breast cancer therapy .
- Uterine Fibroid Reduction : Clinical trials indicated that patients treated with this compound experienced a notable decrease in fibroid size and associated symptoms over a specified treatment period .
Eigenschaften
CAS-Nummer |
36049-50-0 |
|---|---|
Molekularformel |
C23H31BrO4 |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] 2-bromoacetate |
InChI |
InChI=1S/C23H31BrO4/c1-13(25)17-6-7-18-16-5-4-14-10-15(26)8-9-22(14,2)21(16)19(11-23(17,18)3)28-20(27)12-24/h10,16-19,21H,4-9,11-12H2,1-3H3/t16-,17+,18-,19+,21+,22-,23+/m0/s1 |
InChI-Schlüssel |
NKQNWVOTGFLIDE-TZEHSYAMSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CBr)C |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CBr)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CBr)C |
Synonyme |
11 alpha-bromoacetoxyprogesterone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















